4-溴-2-(三氟甲氧基)吡啶,95%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

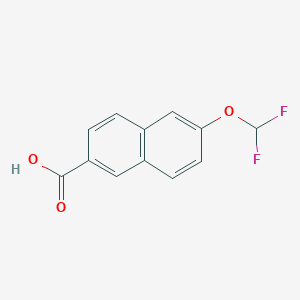

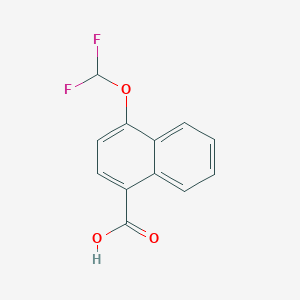

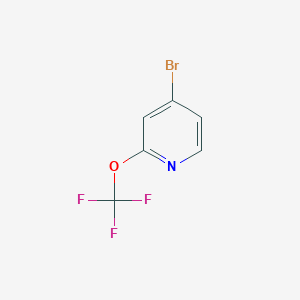

4-Bromo-2-(trifluoromethoxy)pyridine is a chemical compound with the molecular formula C6H3BrF3NO. It is a pale-yellow to yellow-brown liquid .

Synthesis Analysis

The synthesis of 4-Bromo-2-(trifluoromethoxy)pyridine involves regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide . This process provides the corresponding nicotinic acid .Molecular Structure Analysis

The molecular structure of 4-Bromo-2-(trifluoromethoxy)pyridine is represented by the InChI code: 1S/C6H3BrF3NO/c7-4-1-2-11-5(3-4)12-6(8,9)10/h1-3H . The molecular weight of this compound is 242 .Physical and Chemical Properties Analysis

4-Bromo-2-(trifluoromethoxy)pyridine has a molecular weight of 242 . It is a pale-yellow to yellow-brown liquid . The compound has a refractive index of n20/D 1.478 .科学研究应用

合成与结构分析

生命科学中的合成与应用:4-溴-2-(三氟甲氧基)吡啶已在大规模上有效合成。其通过有机金属方法的区域选择性功能化使其成为面向生命科学研究的重要组成部分。该化合物的结构性质也已通过 X 射线晶体学和计算机模拟研究进行了分析 (Manteau 等人,2010)。

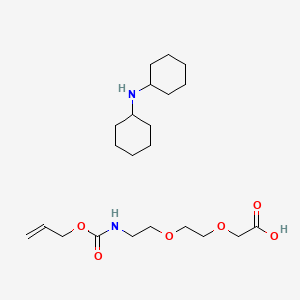

除草剂中间体的合成:4-溴-2-(三氟甲氧基)吡啶是合成有效除草剂三氟磺隆的关键中间体。已针对产率效率优化了从烟酰胺的合成工艺 (左杭东,2010)。

化学和生物学性质

三氟甲氧基化和亲核性质:由 4-二甲氨基吡啶和 2,4-二硝基(三氟甲氧基)苯衍生的可分离吡啶三氟甲氧基盐已有效用于 SN2 反应中形成三氟甲基醚,证明了该化合物在亲核三氟甲氧基化中的作用 (Duran-Camacho 等人,2021)。

光谱表征和抗菌活性:4-溴-2-(三氟甲氧基)吡啶已通过光谱(FT-IR 和 NMR)表征,并使用密度泛函理论优化了其结构。测试了其抗菌活性,显示出潜在的生物医学应用 (Vural & Kara,2017)。

催化和反应研究

在电催化中的作用:该化合物已用于 Fe(III)-内消旋四(吡啶基)卟啉中,在酸性水溶液中充当氧还原的电催化剂。与 4-吡啶基配合物相比,其 2-吡啶基衍生物对所需的 4 电子还原具有更高的选择性 (Matson 等人,2012)。

通过 Suzuki 交叉偶联合成新型衍生物:它已用于合成新型吡啶基衍生物,表明其在创建复杂有机分子和在生物活性中的潜在应用 (Ahmad 等人,2017)。

安全和危害

作用机制

Target of Action

It is known that this compound is often used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this context, the compound can be considered to target the organoboron reagents used in the reaction .

Mode of Action

In the context of the suzuki–miyaura cross-coupling reaction, the compound likely participates in the transmetalation step . This is a process where formally nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

Given its use in the suzuki–miyaura cross-coupling reaction, it can be inferred that the compound plays a role in the formation of carbon–carbon bonds , which are fundamental in many biochemical pathways.

Result of Action

As a component in the suzuki–miyaura cross-coupling reaction, the compound contributes to the formation of carbon–carbon bonds , which are crucial in the synthesis of a wide range of organic compounds.

属性

IUPAC Name |

4-bromo-2-(trifluoromethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3NO/c7-4-1-2-11-5(3-4)12-6(8,9)10/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDPVNEACVAXOKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoic acid;hydrobromide](/img/structure/B6314857.png)